molecular formula C16H22FNO2 B7533840 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone

1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone

Cat. No. B7533840
M. Wt: 279.35 g/mol
InChI Key: WAFQKBRHPJOFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone, also known as FPEI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEI belongs to the class of compounds known as pyrrolidinyl ketones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone is not fully understood, but it is thought to involve the modulation of the immune response and the inhibition of pro-inflammatory cytokines. 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the activation of the opioid receptors. Additionally, 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone is its high purity and high yields, making it a viable candidate for further research. Additionally, 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been shown to exhibit a range of biological activities, making it a versatile compound for experimentation. However, one limitation of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone. One area of research could focus on the development of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone analogs with improved pharmacological properties. Additionally, future research could investigate the potential of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone for the treatment of neurological disorders, such as epilepsy and neuropathic pain. Finally, research could focus on elucidating the mechanism of action of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone, which would provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone is a synthetic compound with potential therapeutic applications in the treatment of inflammatory diseases, pain, and neurological disorders. The synthesis of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been optimized to yield high purity and high yields, making it a viable candidate for further research. While the mechanism of action of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone is not fully understood, its versatile biological activities and potential for the development of analogs make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone involves a multistep process that begins with the reaction of 4-fluorobenzaldehyde with pyrrolidine to form the intermediate 4-fluorobenzylpyrrolidine. This intermediate is then reacted with ethyl 2-bromo-2-methylpropanoate to form the final product, 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone. The synthesis of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been optimized to yield high purity and high yields, making it a viable candidate for further research.

Scientific Research Applications

1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone, which have been shown to be effective in reducing inflammation in animal models of inflammatory diseases. Additionally, 1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2/c1-12(2)20-11-16(19)18-9-3-4-15(18)10-13-5-7-14(17)8-6-13/h5-8,12,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFQKBRHPJOFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CCCC1CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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